molecular formula C10H12N2O3 B564688 N-Nitroso-N-methyl-DL-phenylalanine CAS No. 41867-08-7

N-Nitroso-N-methyl-DL-phenylalanine

Cat. No.: B564688
CAS No.: 41867-08-7
M. Wt: 208.217
InChI Key: NXGUHURLWSHFBF-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Nitroso-N-methyl-DL-phenylalanine typically involves the nitrosation of N-methyl-DL-phenylalanine. The reaction conditions often include the use of nitrosating agents such as sodium nitrite (NaNO2) in an acidic medium. The reaction is carried out at low temperatures to control the formation of the nitroso group .

Industrial Production Methods

This includes optimizing reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-Nitroso-N-methyl-DL-phenylalanine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-Nitroso-N-methyl-DL-phenylalanine has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-Nitroso-N-methyl-DL-phenylalanine involves its interaction with biological molecules. The nitroso group can form covalent bonds with nucleophilic sites in proteins and DNA, leading to modifications that can affect their function. This compound is known to target specific enzymes and pathways involved in cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Nitroso-N-methyl-DL-phenylalanine is unique due to its specific structure, which allows it to interact with a wide range of biological targets. Its nitroso group is particularly reactive, making it a valuable tool in research applications .

Properties

IUPAC Name

2-[methyl(nitroso)amino]-3-phenylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O3/c1-12(11-15)9(10(13)14)7-8-5-3-2-4-6-8/h2-6,9H,7H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXGUHURLWSHFBF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(CC1=CC=CC=C1)C(=O)O)N=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10676073
Record name 2-[Methyl(nitroso)amino]-3-phenylpropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10676073
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41867-08-7
Record name 2-[Methyl(nitroso)amino]-3-phenylpropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10676073
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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